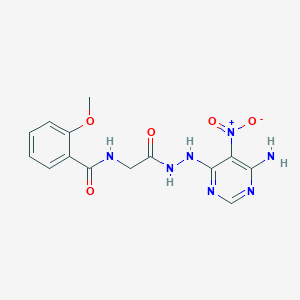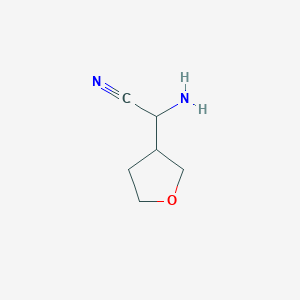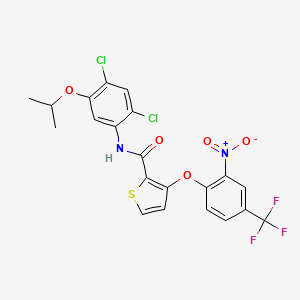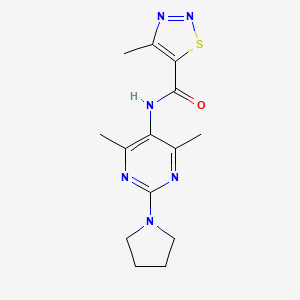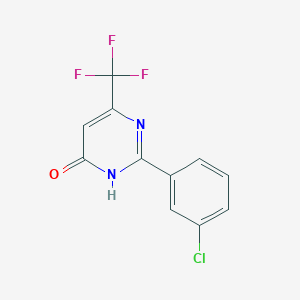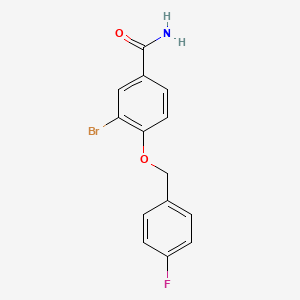
3-Bromo-4-(4-fluoro-benzyloxy)-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-Bromo-4-(4-fluoro-benzyloxy)-benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the specific compound is not directly studied in the provided papers, similar compounds with bromo, fluoro, and benzamide groups have been synthesized and characterized, indicating the interest in such structures for various applications, including medicinal chemistry and material science .
Synthesis Analysis
The synthesis of benzamide derivatives often involves the amide coupling of a carboxylic acid with an amine. For example, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Similarly, the synthesis of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide involved the coupling of a bromophenyl moiety with a benzamide group . These methods could potentially be adapted for the synthesis of "3-Bromo-4-(4-fluoro-benzyloxy)-benzamide" by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure of 4-bromo-N-(di-R-carbamothioyl)benzamide ligands was determined using X-ray diffraction, revealing a triclinic space group . Similarly, the crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide was elucidated, showing a strong intramolecular hydrogen bond . These studies provide insights into the molecular conformations and potential intermolecular interactions of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can participate in various chemical reactions, often as intermediates for the synthesis of more complex molecules. For example, the synthesis of phenanthridinone involves 2-bromo-N-(2,4-difluorobenzyl)benzamide as an intermediate . Additionally, benzamide derivatives can form metal complexes, as shown by the synthesis and characterization of Cu(II) and Ni(II) complexes of 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives . These reactions highlight the versatility of benzamide derivatives in coordination chemistry and organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the presence of halogen atoms can affect the crystal packing and polymorphism, as seen in the case of 3-fluoro-N-(3-fluorophenyl)benzamide, which exhibits concomitant polymorphism due to disorder in the crystal structure . The introduction of fluorinated amide substituents can also lead to potent biological activities, as demonstrated by the pharmacological evaluation of a series of fluorinated 3-benzyl-5-indolecarboxamides . These properties are crucial for the development of benzamide derivatives as pharmaceuticals or materials with specific characteristics.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The study of crystal structures is crucial in understanding the molecular arrangements and interactions of compounds like 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide. The crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides have been reported, shedding light on the dihedral angles between the two benzene rings, which are influenced by the presence of substituents like bromo and fluoro groups. This research is foundational for the design and development of new materials and pharmaceuticals, highlighting the importance of structural analysis in chemical synthesis and drug design (Suchetan et al., 2016).
Synthesis and Antipathogenic Activity
The synthesis and characterization of new chemical derivatives, including those with bromo and fluoro substituents, are pivotal for discovering compounds with potential antipathogenic activity. Research on thiourea derivatives has explored their interaction with bacterial cells, demonstrating the significance of halogen substituents in enhancing antimicrobial properties. Such studies provide a pathway for the development of novel antimicrobial agents with potential applications in treating infections caused by bacteria capable of forming biofilms (Limban et al., 2011).
Photocatalytic Applications
In the context of environmental remediation, the photocatalytic properties of compounds are of immense interest. Research into the heterogeneous photocatalytic decomposition of halosubstituted benzyl alcohols on semiconductor particles in aqueous media highlights the potential of using such compounds in the photodegradation of organic pollutants. This application is critical for developing cleaner and more sustainable methods for water treatment and pollution control (Wissiak et al., 2000).
Reactivity in Arylations
The reactivity of (poly)fluorobenzamides, including derivatives of 3-Bromo-4-(4-fluoro-benzyloxy)-benzamide, in palladium-catalyzed direct arylations has been explored to understand the influence of fluoro-substituents on the regioselectivity of such reactions. These findings are crucial for the synthesis of complex organic molecules, including pharmaceuticals and organic materials, offering insights into the development of more efficient and selective catalytic processes (Laidaoui et al., 2016).
Propiedades
IUPAC Name |
3-bromo-4-[(4-fluorophenyl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-12-7-10(14(17)18)3-6-13(12)19-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSMJOHMWJVVRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)C(=O)N)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(4-fluoro-benzyloxy)-benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


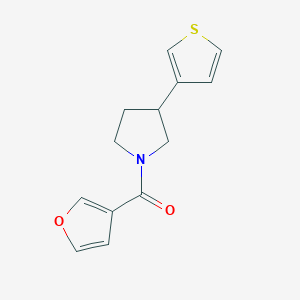
![1,3,5-trimethyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2550148.png)
![(E)-(4-methylpiperazino)-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylene]amine](/img/structure/B2550150.png)

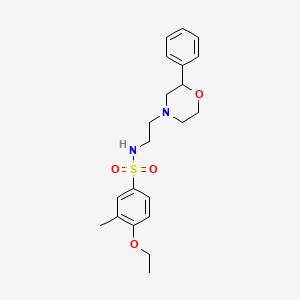
![5-(3-fluorobenzyl)-2-methyl-7-(p-tolyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2550153.png)
![N-Ethyl-N-[2-(5-oxaspiro[3.5]nonan-8-ylmethylamino)-2-oxoethyl]prop-2-enamide](/img/structure/B2550155.png)
![N-cyclohexyl-2-(3-fluorobenzyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2550160.png)
